Pramipexole dihydrochloride Pramipexole dihydrochloride Pramipexole hydrochloride anhydrous is a hydrochloride that is the anhydrous dihydrochloride salt of pramipexole. It has a role as a dopamine agonist and an antiparkinson drug. It contains a pramipexole(2+).
Pramipexole Dihydrochloride is the hydrochloride salt of pramipexole, a benzothiazole derivative. As a nonergot dopamine agonist, pramipexole binds to D2 and D3 dopamine receptors in the striatum and substantia nigra of the brain. Compared to other dopamine agonists, the use of this agent may be associated with fewer dyskinetic side effects in treated subjects. (NCI04)
A benzothiazole derivative and dopamine agonist with antioxidant properties that is used in the treatment of PARKINSON DISEASE and RESTLESS LEGS SYNDROME.
See also: Pramipexole (has active moiety).
Brand Name: Vulcanchem
CAS No.: 104632-25-9
VCID: VC0001591
InChI: InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1
SMILES: CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl
Molecular Formula: C10H19Cl2N3S
Molecular Weight: 284.2 g/mol

Pramipexole dihydrochloride

CAS No.: 104632-25-9

Cat. No.: VC0001591

Molecular Formula: C10H19Cl2N3S

Molecular Weight: 284.2 g/mol

* For research use only. Not for human or veterinary use.

Pramipexole dihydrochloride - 104632-25-9

Specification

CAS No. 104632-25-9
Molecular Formula C10H19Cl2N3S
Molecular Weight 284.2 g/mol
IUPAC Name (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride
Standard InChI InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1
Standard InChI Key QMNWXHSYPXQFSK-KLXURFKVSA-N
Isomeric SMILES CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl
SMILES CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl
Canonical SMILES CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl
Appearance Powder

Introduction

Chemical and Physicochemical Properties of Pramipexole Dihydrochloride

Structural Characteristics

Pramipexole dihydrochloride monohydrate, with the chemical name (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride monohydrate, has an empirical formula of C10H17N3S2HClH2O\text{C}_{10}\text{H}_{17}\text{N}_3\text{S} \cdot 2\text{HCl} \cdot \text{H}_2\text{O} and a molecular weight of 302.27 g/mol . Its crystalline structure features a benzothiazole core substituted with amino and propylamino groups, contributing to its high affinity for dopamine receptors. The compound’s stereochemistry is critical to its pharmacological activity, with the (S)-enantiomer exhibiting superior receptor binding compared to the (R)-form .

Solubility and Stability

Pramipexole dihydrochloride demonstrates notable solubility in polar solvents:

  • Water: >20% solubility at room temperature

  • Methanol: ~8% solubility

  • Ethanol (96%): Sparingly soluble (0.5%)

  • Methylene chloride: Practically insoluble

The compound decomposes at temperatures above 290°C and requires storage at 2–8°C to maintain stability . Its hygroscopic nature necessitates airtight packaging to prevent hydration changes.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting point290°C (with decomposition)
Molecular weight302.27 g/mol
BCS classificationClass 1 (high solubility/permeability)
Partition coefficient (logP)1.2 (predictive of CNS penetration)

Pharmacokinetic Profile and Metabolic Pathways

Table 2: Comparative Pharmacokinetics of IR vs. ER Formulations (0.375 mg Dose)

ParameterIR Formulation (Mean ± SD)ER Formulation (Mean ± SD)Bioequivalence Ratio (90% CI)
CmaxC_{\text{max}} (pg/mL)413.77 ± 132.03409.33 ± 95.930.99 (0.91–1.07)
AUC0t\text{AUC}_{0-t} (h·pg/mL)8646.37 ± 2600.498801.95 ± 1966.831.02 (0.94–1.10)
TmaxT_{\text{max}} (h)2.0 (1.5–3.0)9.5 (6.0–12.0)-

Data derived from a crossover study in healthy Chinese subjects (n=56) .

Distribution and Protein Binding

The drug’s volume of distribution (VdV_d) ranges from 300–500 L, indicating extensive tissue penetration. Despite its high lipophilicity, pramipexole shows limited plasma protein binding (<20%), facilitating rapid diffusion across the blood-brain barrier . Cerebrospinal fluid concentrations reach 30–40% of plasma levels within 4 hours post-dose .

Metabolism and Excretion

Pramipexole undergoes minimal hepatic metabolism (<10%), with no active metabolites identified. The major elimination pathway involves renal excretion of unchanged drug via organic cation transporter 2 (OCT2)-mediated tubular secretion . Elimination half-life (t1/2t_{1/2}) is 8–12 hours in patients with normal renal function, extending to 36–48 hours in severe renal impairment (CrCl <30 mL/min) .

Clinical Applications and Therapeutic Efficacy

Parkinson’s Disease Management

Pramipexole demonstrates efficacy across all PD stages:

  • Early PD: Monotherapy reduces Unified Parkinson’s Disease Rating Scale (UPDRS) scores by 32–40% versus placebo .

  • Advanced PD: Adjunctive therapy with levodopa decreases "off" time by 2.1–2.5 hours/day .

The ER formulation provides comparable efficacy to IR while improving adherence rates (84% vs. 67% in 12-month trials) .

Restless Legs Syndrome (RLS)

At lower doses (0.125–0.75 mg/day), pramipexole reduces International RLS Severity Scale scores by 50–60% within one week. Long-term studies show sustained efficacy over 52 weeks without dose escalation .

ReactionPlacebo (%)ER Pramipexole (%)IR Pramipexole (%)
Dyskinesia81718
Nausea101111
Hallucinations297
Constipation576

Data adapted from FDA clinical trial reports .

Pharmacokinetic Studies and Bioequivalence Evaluations

Bridging IR and ER Formulations

A pivotal study comparing 0.375 mg ER and IR tablets demonstrated:

  • Steady-state equivalence: AUC024\text{AUC}_{0-24} ratio 1.01 (90% CI 0.97–1.05) .

  • Dose proportionality: Linear PK across 0.375–4.5 mg ER doses (r2=0.98r^2=0.98) .

Ethnic Sensitivity Considerations

Chinese pharmacokinetic studies revealed 15–20% higher CmaxC_{\text{max}} values versus Caucasian cohorts, necessitating dose adjustments in Asian populations . Genetic polymorphisms in OCT2 transporters (e.g., SLC22A2 rs316019) account for 30–40% variability in renal clearance .

"The development of extended-release pramipexole represents a paradigm shift in Parkinson’s therapy, offering sustained dopaminergic stimulation that mirrors physiological neurotransmitter release."

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator